Boc-D-arg(Z)2-OH

説明

Contextualizing D-Amino Acids in Peptide Science

While L-amino acids are the fundamental constituents of proteins synthesized by ribosomes in virtually all living organisms, their mirror images, D-amino acids, are less common in nature but offer substantial advantages in the design of therapeutic peptides. numberanalytics.comjpt.com The distinct "handedness" or stereochemistry of D-amino acids imparts unique properties to peptides that contain them. numberanalytics.comjpt.com

Significance of D-Amino Acids in Biomedical Applications

The inclusion of D-amino acids into peptide sequences is a key strategy for overcoming some of the inherent limitations of natural L-peptides as drug candidates. letstalkacademy.commdpi.com

A primary advantage of incorporating D-amino acids is the enhanced stability of the resulting peptides against enzymatic degradation. nih.govmdpi.com Natural proteases are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. mdpi.com Peptides composed of D-amino acids are poor substrates for these enzymes, leading to significantly increased resistance to proteolysis. nih.govmdpi.com This heightened biostability translates to a longer circulation half-life in the body, which is a highly desirable characteristic for therapeutic agents. nih.govresearchgate.net

The stereochemistry of D-amino acids not only confers proteolytic resistance but also influences the three-dimensional structure and biological activity of peptides. nih.govresearchgate.net The presence of a D-amino acid can alter the peptide's conformation, potentially leading to novel or enhanced interactions with biological targets. letstalkacademy.comresearchgate.net While most peptides and proteins in nature are composed of L-amino acids, some organisms naturally produce D-amino acid-containing peptides with potent biological activities, including antimicrobial and opioid peptides. tandfonline.comresearchgate.net In some cases, a peptide containing a D-amino acid can exhibit higher bioactivity than its all-L-amino acid counterpart. researchgate.net

Enhanced Biostability and Proteolytic Resistance of D-Peptides

Historical Development of D-Amino Acid Integration in Peptide Synthesis

The intentional use of D-amino acids in peptide synthesis has evolved alongside the broader field of peptide chemistry. Early peptide synthesis, dating back to the work of pioneers like Emil Fischer, laid the groundwork for constructing these molecules in the laboratory. researchgate.net The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in 1963 revolutionized the field, making the synthesis of complex peptides, including those with D-amino acids, more accessible. mdpi.comresearchgate.net Over the decades, as the challenges of peptide therapeutics became more apparent, the strategic incorporation of D-amino acids emerged as a powerful tool to enhance drug-like properties. researchgate.net This has led to the development and commercial availability of a wide array of D-amino acid derivatives, protected and ready for use in sophisticated synthetic strategies.

Boc-D-arg(Z)2-OH as a Crucial Protected Arginine Derivative

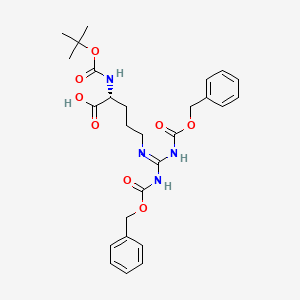

This compound is a key reagent in the synthesis of peptides containing D-arginine. It is an amino acid derivative where the alpha-amino group is protected by a tert-butyloxycarbonyl (Boc) group, and the side-chain guanidino group is protected by two benzyloxycarbonyl (Z or Cbz) groups. sigmaaldrich.comscbt.com

Role of Protecting Groups in Peptide Synthesis

Protecting groups are essential tools in peptide synthesis, serving to temporarily mask reactive functional groups to prevent unwanted side reactions. sbsgenetech.comnih.gov Amino acids contain at least two reactive groups: an amino group and a carboxyl group, and many have reactive side chains as well. sbsgenetech.com During peptide bond formation, these groups must be selectively protected and deprotected to ensure the correct sequence is assembled. sbsgenetech.comthermofisher.com

Protecting groups are categorized based on their stability and the conditions required for their removal. iris-biotech.de

Temporary Protecting Groups: These are used to protect the α-amino group of the incoming amino acid and are removed at each step of the synthesis to allow for chain elongation. The Boc group is a classic example of a temporary protecting group. thermofisher.com

Permanent Protecting Groups: These protect the reactive side chains of amino acids and are designed to remain intact throughout the synthesis, only being removed at the final stage. thermofisher.comiris-biotech.de The Z groups on the arginine side chain in this compound serve this purpose. peptide.com

Orthogonality: An ideal protecting group strategy employs "orthogonal" groups, which can be removed under distinct chemical conditions without affecting other protecting groups present in the molecule. iris-biotech.debiosynth.com

The use of Boc for the α-amino group and Z groups for the side chain in this compound provides a robust strategy for incorporating D-arginine into a peptide chain, particularly in solution-phase synthesis and certain solid-phase approaches. peptide.compeptide.com

Interactive Data Table: Properties of this compound

| Property | Value |

| CAS Number | 145881-13-6 scbt.com |

| Molecular Formula | C27H34N4O8 scbt.com |

| Molecular Weight | 542.6 g/mol scbt.com |

| Melting Point | ~140 °C (decomposes) sigmaaldrich.comchemicalbook.com |

| Appearance | Powder sigmaaldrich.com |

| Optical Activity | [α]20/D +2.5±0.5°, c = 1% in methanol sigmaaldrich.com |

Development and Initial Applications of Boc-Arg(Z)2-OH (Meldal and Kindtler)

The development of a practical synthesis for Boc-Arg(Z)2-OH by Morten Meldal and Jens William Kindtler in 1986 was a significant advancement in peptide chemistry. scispace.com Prior to their work, the preparation of this compound was cumbersome and resulted in very low yields, which led many researchers to use less effective arginine derivatives like those protected with nitro (NO₂) or tosyl (Tos) groups. scispace.com These alternative protections were often associated with side reactions during synthesis and deprotection steps. peptide.com

Meldal and Kindtler introduced a novel "one-pot" synthesis that markedly improved the accessibility of Boc-Arg(Z)2-OH. scispace.com Their method involved the reaction of arginine with di-tert-butyl dicarbonate (Boc₂O) at a controlled pH, followed by the addition of benzyl chloroformate (Z-Cl) at a high pH. scispace.com This streamlined process produced the crystalline product in a significantly higher yield compared to previously reported methods. scispace.com

| Synthesis Method | Reported Yield |

| Previous Reported Methods | 3% |

| Meldal and Kindtler "One-Pot" Synthesis | 15% |

| This table compares the yield of Boc-Arg(Z)2-OH from the Meldal and Kindtler method versus previously established procedures. scispace.com |

This breakthrough made Boc-Arg(Z)2-OH a more viable reagent for demanding applications in peptide synthesis. scispace.com

Meldal and Kindtler demonstrated the utility of their newly synthesized Boc-Arg(Z)2-OH by incorporating it into the solution-phase synthesis of a proposed antigenic hexapeptide from the Escherichia coli K88 protein fimbriae. scispace.comlookchem.com The target sequence was Boc-Asp-Asp-Tyr-Arg-Gln-Lys-OMe. scispace.com

Another critical application where Boc-Arg(Z)2-OH proved superior is in the synthesis of optically active arginine aldehyde derivatives. peptide.com These aldehydes are valuable intermediates for creating pseudopeptides and other complex molecules. The synthesis typically involves the reduction of a corresponding Nα-Boc-amino O,N-dimethyl-hydroxamate. bocsci.com

However, this reduction presents significant challenges for arginine. When using derivatives where the guanidino group is incompletely protected, such as with nitro (NO₂) or tosyl (Tos) groups, the formation of the desired aldehyde is unsatisfactory. peptide.combocsci.com The partially protected guanidino group appears to inhibit the reaction, leading to the formation of byproducts. peptide.combocsci.com

The use of Boc-Arg(Z)2-OH overcomes this difficulty. peptide.combocsci.com The two Z groups provide complete and stable protection of the guanidino function, rendering it inert during the reduction step. bocsci.com This allows for the smooth formation of the optically active arginine aldehyde in good yields. peptide.com

| Arginine Derivative | Outcome in Aldehyde Synthesis | Rationale |

| Boc-Arg(Tos)-OH | Poor yield, significant byproducts | Insufficient protection of the guanidino group inhibits aldehyde formation. peptide.combocsci.com |

| Boc-Arg(NO₂)-OH | Unsatisfactory aldehyde formation | Incomplete protection of the guanidino group. bocsci.com |

| Boc-Arg(Z)2-OH | Good yield of desired aldehyde | Complete protection of the guanidino group prevents interference with the reduction reaction. peptide.combocsci.com |

| This table summarizes the effectiveness of different protected arginine derivatives in the synthesis of optically active aldehydes. peptide.combocsci.com |

This application highlights the importance of full side-chain protection for specific chemical transformations, a requirement that Boc-Arg(Z)2-OH effectively meets. peptide.com

特性

IUPAC Name |

(2R)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWRJPLNCTNRXPE-OAQYLSRUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N4O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Synthesis of Boc-d-arg Z 2-oh

Strategic Considerations for Guanidine Moiety Protection in Arginine

The guanidinium group of arginine, with a pKa of approximately 12.5, is protonated under most physiological and peptide synthesis conditions. issuu.com However, its high basicity and nucleophilicity pose significant challenges during chemical synthesis, including potential side reactions like deguanidination to form ornithine derivatives or δ-lactam formation. issuu.com Therefore, effective protection of the guanidine moiety is paramount for successful peptide synthesis.

Rational Design of Protecting Groups for Arginine Side Chain

The ideal protecting group for the arginine side chain should effectively mask the reactivity of the guanidino group during peptide coupling reactions and be stable to the conditions used for the removal of the temporary Nα-protecting group (e.g., Boc or Fmoc). biosynth.com Furthermore, it should be readily removable at the final deprotection step without causing side reactions or racemization. biosynth.com

Comparative Analysis of Protecting Group Strategies

A variety of protecting groups have been developed for the arginine side chain, each with its own set of advantages and disadvantages. The selection of a suitable protecting group is critical and depends on the specific requirements of the peptide being synthesized.

| Protecting Group | Abbreviation | Primary Strategy | Cleavage Conditions | Key Features & Drawbacks |

| tert-Butoxycarbonyl | Boc | Boc & Fmoc | 90-95% TFA in DCM. issuu.com | Prevents deguanidination but does not suppress δ-lactam formation; can lead to low coupling rates. issuu.com |

| Benzyloxycarbonyl | Z (or Cbz) | Boc & Fmoc | H₂/Pd; strong acids (HF, HBr/AcOH). issuu.combiosynth.com | Used in both strategies; removal can require harsh conditions or long reaction times. issuu.com |

| Tosyl | Tos | Boc | HF; TFMSA-TFA-anisole; Na/NH₃. issuu.comnih.gov | Standard in Boc strategy; prevents δ-lactam formation; harsh cleavage. issuu.compeptide.com |

| Pentamethyldihydrobenzofuransulfonyl | Pbf | Fmoc | 90% TFA with scavengers. issuu.com | More acid-labile than Pmc; standard in Fmoc strategy. issuu.compeptide.com |

| Pentamethylchromansulfonyl | Pmc | Fmoc | 90% TFA with scavengers. issuu.com | More acid-labile than Mtr; risk of Trp alkylation during cleavage. issuu.compeptide.com |

| Methoxytrimethylphenylsulfonyl | Mtr | Fmoc | 95% TFA-thioanisole. issuu.com | Replaced by Pbf/Pmc; incomplete removal in multi-Arg sequences. issuu.compeptide.com |

| Nitro | NO₂ | Boc | H₂ cat. (Pd, SnCl₂, TiCl₃); HF. issuu.com | Prevents δ-lactam formation; risk of side reactions during hydrogenation. issuu.compeptide.com |

| bis-tert-Butoxycarbonyl | (Boc)₂ | Fmoc | TFA-H₂O (95:5). nih.gov | Blocks both Nω and Nω' nitrogens. nih.gov |

The use of two benzyloxycarbonyl (Z) groups to protect the guanidine moiety of arginine, as in Boc-D-arg(Z)2-OH, offers several distinct advantages. This bis-protection strategy almost completely masks the basicity and nucleophilicity of the guanidino group. thieme-connect.de This comprehensive protection is particularly beneficial in applications requiring full protection of the arginine side chain to prevent unwanted side reactions. peptide.com For instance, in the synthesis of optically active aldehydes from arginine derivatives, Boc-Arg(Z)2-OH has been shown to produce good yields where other derivatives like Boc-Arg(Tos)-OH led primarily to byproducts. peptide.com

The this compound derivative is highly compatible with the Boc/Bzl strategy of peptide synthesis. ug.edu.plpeptide.com In this approach, the temporary Nα-Boc group is removed under moderately acidic conditions (e.g., with TFA), which are not strong enough to cleave the more stable Z groups on the side chain. peptide.com The Z groups are typically removed at the end of the synthesis using stronger acids like HF or through catalytic hydrogenolysis. issuu.combiosynth.com This orthogonality, or more accurately, quasi-orthogonality, allows for the selective deprotection and elongation of the peptide chain. biosynth.com The stability of the Z group to TFA is a key feature that makes it suitable for Boc-based solid-phase peptide synthesis (SPPS). rsc.org

Advantages of Bis-Benzyloxycarbonyl (Z) Protection on Arginine Guanidine

Advanced Synthetic Routes to this compound

The synthesis of this compound is a multi-step process that starts from a suitable precursor, typically a derivative of ornithine.

Multi-Step Synthesis from Precursors

A common synthetic route involves the guanylation of a protected ornithine derivative. For example, an Nα-protected ornithine can be reacted with a guanylating agent that already contains the desired protecting groups. thieme-connect.detandfonline.com One such method involves the guanylation of a Cu(II)-ornithine complex at the Nδ position with an N,N'-bis-urethane protected derivative of 1-guanylpyrazole. tandfonline.com Following the guanylation step, the Nα-protecting group is introduced. tandfonline.com

In a specific example for a related compound, Fmoc-Arg(Boc)₂-OH, the synthesis starts with the guanylation of a Cu(II)-ornithine complex, followed by the introduction of the Fmoc group. tandfonline.com A similar strategy can be envisioned for this compound, where after the guanylation of Nδ of a D-ornithine derivative with a di-Z protected guanylating agent, the Nα-Boc group is introduced using di-tert-butyl dicarbonate (Boc₂O). mdpi.com The reaction of Nα-protected arginine with benzyl chloroformate can also lead to the Nω,Nω'-bis(benzyloxycarbonyl) derivative. thieme-connect.de

Guanidinylation of D-Ornithine Derivatives

The conversion of the δ-amino group of a D-ornithine derivative into a guanidino group is the key transformation in the synthesis of arginine derivatives like this compound. This reaction, known as guanidinylation, involves treating an Nα-protected D-ornithine with a guanidinylating reagent. nih.govresearchgate.netmdpi.com The choice of protecting groups on the ornithine starting material is critical to prevent side reactions and to allow for selective deprotection later in the synthetic sequence. For the synthesis of this compound, Nα-Boc-D-ornithine is the logical precursor.

Application of Guanidinylating Reagents

A variety of reagents have been developed to introduce the guanidinyl group. For the synthesis of this compound, where two Z groups are required on the guanidino moiety, specific reagents are employed.

N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea: This reagent is widely used for the preparation of N,N'-di-Boc protected guanidines. 5z.comtandfonline.comresearchgate.net It reacts with amines under mild conditions, often in the presence of a coupling agent like mercury(II) chloride or a water-soluble carbodiimide. tandfonline.com While effective for Boc protection, analogous Z-protected reagents are necessary for the target compound.

N,N′-di-Z-S-methylisothiourea: This reagent is a direct precursor for introducing the di-benzyloxycarbonyl protected guanidino group. nih.govresearchgate.net The reaction of Nα-Boc-D-ornithine with N,N′-di-Z-S-methylisothiourea provides the desired Nα-Boc-Nω,Nω′-di-Z-D-arginine. bocsci.comnih.gov This method has proven to be an effective and practical approach for synthesizing optically pure arginine derivatives. nih.gov

Other guanidinylating agents, such as N,N'-bis(alkoxycarbonyl)pyrazole-1-carboximidamide and N,N'-bis(tert-butoxycarbonyl)thiourea, have also been developed and offer alternative routes to protected arginine derivatives. thieme-connect.de The reactivity of these reagents can be compared to select the most efficient one for a specific synthesis. google.com

Optimization of Reaction Conditions for Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of reaction conditions. Key parameters include the choice of solvent, base, temperature, and reaction time.

For the guanidinylation reaction, solvents such as dimethylformamide (DMF) or acetonitrile/water mixtures are commonly used. 5z.comthieme-connect.de The choice of base is also critical; tertiary amines like triethylamine (TEA) or diisopropylethylamine (DIPEA) are frequently employed to neutralize the acidic byproducts of the reaction. mdpi.com5z.comthieme-connect.de

The reaction temperature and duration are adjusted to ensure complete conversion while minimizing side reactions. Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time. 5z.comorgsyn.org Purification of the crude product is typically achieved through crystallization or column chromatography to obtain this compound of high purity. 5z.comtcichemicals.com The use of specific reagents like N,N'-di-Boc-N''-triflylguanidine has been shown to provide the desired product in excellent yield. researchgate.net

| Starting Material | Guanidinylating Reagent | Key Reaction Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Nα-Boc-D-ornithine | N,N′-di-Z-S-methylisothiourea | Not specified in detail | Good | bocsci.comnih.gov |

| Z-Orn-OH | N,N'-bis(tert-butoxycarbonyl)-S-methylisothiourea | Not specified in detail | High | researchgate.net |

| Amine | N,N'-bis-BOC-S-methylisothiourea | Mercury chloride | Good | tandfonline.com |

| Z-Orn-OMe | N,N'-bis(tert-butoxycarbonyl)thiourea | Mercury(II) chloride or water-soluble carbodiimide | >70% | thieme-connect.de |

Green Chemistry Approaches in D-Amino Acid Derivative Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of amino acid derivatives to reduce environmental impact and improve sustainability. This involves the use of safer solvents, renewable reagents, and more efficient catalytic systems.

Sustainable Reagents and Solvents

A major focus in greening the synthesis of amino acid derivatives is the replacement of hazardous solvents like DMF and dichloromethane (DCM) with more environmentally benign alternatives. unibo.itnih.gov Solvents such as 2-methyltetrahydrofuran (2-MeTHF), ethyl acetate (EtOAc), cyclopentyl methyl ether (CPME), and γ-valerolactone (GVL) are being explored for peptide synthesis. tandfonline.comacs.orgacs.org The solubility of reagents and the swelling of solid-phase synthesis resins in these greener solvents are critical factors that need to be evaluated. tandfonline.com

The use of sustainable reagents is another key aspect. Dimethyl carbonate (DMC), a green reagent, has been successfully used for the efficient methylation and formylation of various amino acids. rsc.org This approach offers advantages such as high selectivity and efficiency. rsc.org Efforts are also underway to develop more atom-economical coupling reagents to replace traditional ones that have poor atom efficiency and potential safety hazards. acs.org

Catalyst Systems for Asymmetric Synthesis of Alpha-Amino Acid Derivatives

Catalytic asymmetric synthesis is a powerful tool for producing enantiomerically pure α-amino acids and their derivatives. acs.org This approach is inherently greener than methods that rely on chiral auxiliaries or resolutions.

Various chiral catalysts have been developed for the asymmetric synthesis of amino acid derivatives. These include:

Chiral Aldehyde Catalysis: Chiral BINOL aldehyde catalysts and chiral pyridoxal analogs have been employed in asymmetric reactions like Mannich and aldol reactions to produce α-functionalized chiral primary amines. frontiersin.org

Transition Metal Catalysis: Transition metal complexes, particularly those of iridium and copper, have been used in asymmetric hydrogenation and alkynylation reactions to generate chiral amino acid derivatives with high enantioselectivity. rsc.orgpnas.org

Phase Transfer Catalysis: Chiral phase-transfer catalysts offer an environmentally benign approach for the asymmetric synthesis of useful amino acid derivatives. acs.org

Brønsted Acid and Aminocatalysis: These methods have been used for the preparation of chiral synthons like N-sulfinyl imines, which are precursors to chiral amino acids. diva-portal.org

The development of catalyst systems that can operate in greener solvents, such as water, is a significant advancement in this area. acs.org

| Catalyst Type | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Chiral BINOL aldehyde | Asymmetric α-functionalization | Enamine activation | frontiersin.org |

| Ir/f-phamidol | Asymmetric hydrogenation | Dynamic kinetic resolution, excellent diastereo- and enantioselectivities | rsc.org |

| Chiral Cu(I) complex | Asymmetric alkynylation | Direct addition of terminal alkynes to α-imino esters | pnas.org |

| Zinc fluoride-chiral diamine complex | Mannich-type reactions | Operates in aqueous media | acs.org |

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions, often leading to higher yields and purities in shorter reaction times compared to conventional heating methods. researchgate.netnih.gov This technology has been successfully applied to the synthesis of various amino acid derivatives. researchgate.netrsc.org

The benefits of microwave irradiation include rapid and uniform heating, which can significantly reduce reaction times and suppress the formation of byproducts. nih.govmdpi.com This has been demonstrated in the synthesis of ionic esterified amino acids and various heterocyclic compounds derived from amino acids. nih.govmdpi.com Microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. nih.gov This methodology offers a promising avenue for the efficient and environmentally friendly production of complex molecules like this compound and other D-amino acid derivatives. rsc.orgresearchgate.net

Purification and Characterization of this compound

The purification and subsequent characterization of Nα-Boc-Nω,Nω'-bis(Z)-D-arginine, or this compound, are critical steps to ensure its suitability for use in further synthetic applications, such as peptide synthesis. These processes confirm the compound's identity and purity, removing any byproducts or unreacted starting materials from the synthesis.

Chromatographic Techniques for Isolation

Chromatography is a fundamental technique for the isolation and purification of protected amino acids like this compound. The choice of method depends on the scale of the purification and the nature of the impurities.

Column Chromatography: For primary purification, especially on a larger scale, silica gel column chromatography is frequently employed. vulcanchem.comumich.edu The crude synthetic product is loaded onto a silica gel column and eluted with a solvent system of appropriate polarity. The polarity of the eluent is gradually increased to separate the desired compound from more polar or less polar impurities. A typical solvent system involves a gradient of methanol in a less polar solvent like chloroform or dichloromethane. umich.edugoogle.com For instance, a gradient of 0% to 5% or 10% methanol in dichloromethane has been used for the purification of similar Boc-protected amino acid derivatives. umich.eduitn.pt

Preparative High-Performance Liquid Chromatography (HPLC): For achieving high purity (≥95-98%), particularly for analytical-grade material, preparative or semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC) is the method of choice. vulcanchem.comgoogle.com This technique utilizes a non-polar stationary phase, typically a C18 column, and a polar mobile phase. acs.orgmdpi.com The separation is based on the differential partitioning of the sample components between the stationary and mobile phases.

Commonly used mobile phases consist of a mixture of water and an organic solvent, such as acetonitrile or methanol, with an acidic additive like trifluoroacetic acid (TFA) to improve peak shape and resolution. acs.orgmdpi.com The separation is typically achieved using a gradient elution, where the concentration of the organic solvent is increased over time.

Table 1: Example Preparative HPLC Conditions for Related Compounds

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-Phase C18 | Reversed-Phase C18 |

| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile with 0.1% TFA | Acetonitrile with 0.1% Formic Acid |

| Gradient | 42% to 78% B over 18 min acs.org | 20% to 98% B over 5 min mdpi.com |

| Detection | UV (e.g., 220 nm or 254 nm) mdpi.com | UV (e.g., 215 nm or 254 nm) itn.ptmdpi.com |

Following chromatographic separation, the fractions containing the pure product are combined, and the solvent is removed, typically by rotary evaporation and subsequent lyophilization, to yield the final product as a solid. google.com

Spectroscopic and Analytical Validation (excluding explicit chemical/physical properties)

After purification, the identity and purity of this compound are confirmed using a combination of spectroscopic and analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, characteristic signals are expected for the protons of the tert-butoxycarbonyl (Boc) group, the benzyloxycarbonyl (Z) groups, and the arginine backbone. A large singlet peak around 1.4-1.5 ppm corresponds to the nine equivalent protons of the Boc group's tert-butyl moiety. nih.gov The aromatic protons of the two benzyl groups of the Z protectors typically appear as a multiplet in the range of 7.2-7.4 ppm. chemicalbook.com The benzylic methylene protons (CH₂) of the Z groups show signals around 5.1-5.2 ppm. chemicalbook.com The protons of the D-arginine side chain (β, γ, and δ methylene groups) and the α-proton (CH) resonate at specific chemical shifts, confirming the integrity of the amino acid structure. nih.gov

¹³C NMR: The carbon NMR spectrum confirms the carbon framework of the molecule. Distinct signals are expected for the carbonyl carbons of the Boc and Z groups, the quaternary and methyl carbons of the Boc group, the aromatic and benzylic carbons of the Z groups, and the individual carbons of the D-arginine skeleton. nih.gov For example, the carbonyl carbon of the Boc group resonates around 155-156 ppm, while the quaternary carbon appears at approximately 80 ppm. nih.gov

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to support its structural identification. Techniques like Electrospray Ionization (ESI-MS) are commonly used. For this compound (Molecular Formula: C₂₇H₃₄N₄O₈, Molecular Weight: 542.58 g/mol ), the expected molecular ion peak [M+H]⁺ would be observed at an m/z (mass-to-charge ratio) of approximately 543.6. scbt.com Other adducts, such as [M+Na]⁺, may also be detected.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC is a primary method for assessing the purity of the final product. Using a standardized method, a sharp, single peak at a characteristic retention time indicates a high degree of purity. Purity is often reported as a percentage based on the relative area of the main peak in the chromatogram. Commercial suppliers often guarantee a purity of ≥98% as determined by HPLC. vulcanchem.com

Table 2: Summary of Analytical Validation Methods for this compound

| Technique | Purpose | Expected Observations |

| ¹H NMR | Structural Confirmation | Signals corresponding to Boc, Z, and D-arginine protons. nih.govchemicalbook.com |

| ¹³C NMR | Carbon Framework Validation | Resonances for all unique carbon atoms in the molecule. nih.gov |

| Mass Spectrometry (MS) | Molecular Weight Verification | Detection of molecular ion peaks, e.g., [M+H]⁺ at m/z ≈ 543.6. scbt.com |

| Analytical HPLC | Purity Assessment | A single major peak indicating high purity (e.g., ≥98%). vulcanchem.com |

The collective data from these chromatographic and spectroscopic techniques provide comprehensive validation of the identity and purity of the synthesized this compound.

Boc-d-arg Z 2-oh in Peptide Synthesis Methodologies

Integration in Solid-Phase Peptide Synthesis (SPPS)

Boc-D-arg(Z)2-OH is extensively utilized in SPPS, a methodology that facilitates the efficient and controlled assembly of peptide chains on a solid support. nih.gov The protecting groups are crucial for preventing unwanted side reactions at the reactive sites of the arginine residue, thereby enabling selective and sequential peptide bond formation. peptide.com This derivative is particularly valuable in Boc-strategy SPPS, where it helps to ensure high-purity synthesis of complex peptides. sigmaaldrich.comsigmaaldrich.com The choice of protecting groups and the synthesis strategy are paramount for achieving high efficiency and minimizing by-products. peptide2.com

The Boc/benzyl-based protection strategy (Boc-SPPS) was the first method developed for SPPS. It relies on the use of the acid-labile Boc group for temporary protection of the N-terminal α-amino group and more acid-stable protecting groups, such as benzyl (Bzl) ethers/esters and benzyloxycarbonyl (Z), for permanent side-chain protection. nih.gov The Boc group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA), while the side-chain protecting groups and the peptide-resin linkage are cleaved at the end of the synthesis with a much stronger acid, such as anhydrous hydrogen fluoride (HF). nih.govpeptide.com

Arginine presents a particular challenge due to its strongly basic guanidino side chain. nih.goviris-biotech.de This group must be protected to prevent side reactions and to improve solubility in the organic solvents commonly used in SPPS. nih.govresearchgate.net In Boc chemistry, common side-chain protecting groups for arginine have included the nitro (NO2) and tosyl (Tos) groups. peptide.com However, these can have drawbacks. For instance, the removal of the NO2 group can sometimes lead to the formation of ornithine as a byproduct, and the tosyl group's cleavage can modify sensitive residues like tryptophan. peptide.com

The this compound derivative, with its dual Z-group protection on the side chain, offers a robust alternative. The Z groups are stable to the repetitive TFA treatments used for Boc removal but can be cleaved under the strong acidic conditions of the final cleavage step, such as with HF, or through hydrogenolysis. This ensures the integrity of the arginine side chain throughout the synthesis.

Achieving high coupling efficiency and minimizing side reactions are critical for the successful synthesis of pure peptides. The choice of arginine derivative is central to this effort. While the guanidino group of arginine is protonated and less reactive, its protection is essential to prevent side reactions. nih.gov

A significant side reaction during the activation and coupling of arginine is the intramolecular cyclization of the activated carboxyl group with the δ-nitrogen of the guanidino group, leading to the formation of a δ-lactam. nih.govnih.govrsc.org This irreversible reaction terminates the peptide chain and complicates purification. The propensity for δ-lactam formation is influenced by the type of side-chain protection. For instance, derivatives with bis-Boc protection on the side chain are reported to be highly prone to this side reaction. nih.gov In contrast, protecting groups that reduce the nucleophilicity of the guanidino group can effectively suppress δ-lactam formation. nih.govresearchgate.net The use of two electron-withdrawing Z groups in this compound helps to decrease the nucleophilicity of the guanidino moiety, thereby minimizing the risk of this problematic side reaction.

The full protection of the arginine side chain with two Z groups in this compound is crucial for several reasons. It effectively masks the highly basic and nucleophilic guanidino group, preventing it from participating in undesired chemical reactions during peptide synthesis. nih.gov This complete protection ensures that the peptide bond formation occurs exclusively at the intended α-amino group of the growing peptide chain. This strategy has been shown to produce good yields where other derivatives, such as Boc-Arg(Tos)-OH, led to more significant byproduct formation. peptide.com

Table 1: Comparison of Arginine Side-Chain Protecting Groups in Boc-SPPS

| Protecting Group | Cleavage Reagent | Key Advantages | Common Side Reactions/Disadvantages |

| Tosyl (Tos) | HF | Stable to TFA. | Released Tosyl group can modify tryptophan. peptide.com |

| Nitro (NO2) | HF, SnCl2, Hydrogenolysis | Stable to various acids. peptide.com | Can lead to ornithine formation during cleavage. peptide.com |

| Di-Benzyloxycarbonyl (Z)2 | HF, Hydrogenolysis | Minimizes δ-lactam formation; provides full protection. rsc.org | Hydrogenolysis is incompatible with sulfur-containing amino acids like cysteine. |

Orthogonality in peptide synthesis refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for selective deprotection without affecting other protected parts of the molecule or the resin linkage. peptide.comwiley-vch.de The combination of the acid-labile Boc group and the hydrogenolysis-labile Z groups in this compound provides a classic example of an orthogonal protection scheme. The Boc group is cleaved by TFA in each cycle, while the Z groups remain intact. organic-chemistry.org At the end of the synthesis, the Z groups can be removed. This orthogonality is essential for complex synthetic routes, including the synthesis of cyclic peptides or peptides with side-chain modifications. peptide.com

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all permanent side-chain protecting groups. For peptides synthesized using this compound, this is typically achieved with strong acids.

The benzyloxycarbonyl (Z) groups can be removed by:

Catalytic Hydrogenolysis: This method involves using hydrogen gas (H₂) and a palladium catalyst (Pd/C). It is a mild method but is incompatible with peptides containing sulfur, such as cysteine and methionine, as these residues can poison the catalyst.

Strong Acid Cleavage: Anhydrous hydrogen fluoride (HF) is a common reagent in Boc-SPPS for cleaving Z groups along with the peptide from the resin. peptide.com

During acid-mediated cleavage, highly reactive carbocations are generated from the cleavage of protecting groups (like Boc and Z) and the resin linker. thermofisher.com These cations can cause unwanted modifications to sensitive amino acid residues, such as tryptophan and tyrosine. To prevent these side reactions, "scavengers" are added to the cleavage cocktail. thermofisher.com Scavengers are nucleophilic compounds that trap these reactive species.

Table 2: Common Scavengers Used in Final Cleavage

| Scavenger | Target Residue/Function |

| Anisole | Protects Tyrosine |

| Thioanisole | Protects Tryptophan; assists in cleaving Tosyl groups. peptide.com |

| 1,2-Ethanedithiol (EDT) | Protects Tryptophan by trapping t-butyl cations. thermofisher.com |

| Triisopropylsilane (TIS) | Reduces oxidized tryptophan and traps carbocations. rsc.org |

The choice of cleavage cocktail—the specific acid, scavengers, and reaction conditions—is tailored to the peptide's sequence to maximize the yield and purity of the final product. thermofisher.comsigmaaldrich.com

Orthogonal Deprotection Strategies

Compatibility with Other Protecting Groups

The strategic application of this compound in peptide synthesis is significantly influenced by its compatibility with a range of other protecting groups. The tert-butyloxycarbonyl (Boc) group on the α-amino position and the dual benzyloxycarbonyl (Z) groups on the guanidino side chain dictate the deprotection schemes and, consequently, the selection of compatible protecting groups for other amino acid residues in the peptide sequence.

The Boc group is characteristically acid-labile and is commonly removed using acids like trifluoroacetic acid (TFA). researchgate.net This allows for orthogonal deprotection when paired with protecting groups that are stable to acidic conditions but removable by other means. Conversely, the Z groups are stable to the acidic conditions used for Boc removal but are susceptible to hydrogenolysis. researchgate.netalchemyst.co.uk This Boc/Z combination is a cornerstone of the Boc/Bzl (benzyl) protection strategy, which is particularly favored in solution-phase peptide synthesis. researchgate.net

The compatibility of this compound with other protecting groups is summarized in the table below.

| Protecting Group Type | Specific Group | Compatibility with this compound | Rationale |

| Amine Protecting Groups | Fmoc (9-fluorenylmethyloxycarbonyl) | Compatible (Orthogonal) | Fmoc is base-labile (removed by piperidine), while Boc is acid-labile and Z is removed by hydrogenolysis. biosynth.com This orthogonality is fundamental in many synthesis strategies. |

| Z (Benzyloxycarbonyl) | Compatible (Quasi-orthogonal) | Both Z and Boc are acid-labile, but their removal requires different acid strengths. biosynth.com The Z group on the arginine side chain is stable during the milder acidic conditions used for Boc removal. | |

| Trt (Trityl) | Compatible (Orthogonal) | Trt is highly acid-labile and can be removed under milder acidic conditions than Boc, offering selective deprotection possibilities. biosynth.com | |

| Alloc (Allyloxycarbonyl) | Compatible (Orthogonal) | Alloc is removed by palladium catalysis, which does not affect the Boc or Z groups. biosynth.com | |

| Carboxyl Protecting Groups | Bzl (Benzyl esters) | Compatible | Benzyl esters are typically removed by hydrogenolysis, the same method used for the Z groups. squarespace.com |

| tBu (tert-Butyl esters) | Compatible | tBu esters are removed under acidic conditions, similar to the Boc group. biosynth.com | |

| Side Chain Protecting Groups | Tos (Tosyl) for Arg | Not Ideal | While both Z and Tos can protect the arginine side chain, Tos requires harsh cleavage conditions like liquid hydrogen fluoride (HF), which can lead to side reactions. peptide.com |

| NO2 (Nitro) for Arg | Not Ideal | The nitro group is stable to acids like TFA but its removal can also lead to side reactions, such as ornithine formation. peptide.com | |

| Bzl-based ethers for Tyr, Ser, Thr | Compatible | These are removed by hydrogenolysis, concurrently with the Z groups. peptide.com | |

| 2-Cl-Z for Lys | Compatible | This group is stable to 50% TFA used for Boc removal but is cleaved by stronger acids or hydrogenolysis. peptide.com | |

| Bom (Benzyloxy-methyl) for His | Compatible | The Bom group is used to suppress racemization in histidine and is compatible with Boc-based strategies. peptide.com |

The dual protection strategy of this compound offers flexibility, particularly in syntheses where full side-chain protection is necessary to prevent unwanted interactions. For instance, its use avoids the need for hazardous hydrofluoric acid (HF) required for deprotecting tosyl-protected arginine. However, the use of hydrogenolysis for Z-group removal is incompatible with peptides containing sulfur-containing amino acids like cysteine, as the sulfur can poison the catalyst. alchemyst.co.uk

Applications in Solution-Phase Peptide Synthesis (LPPS)

This compound is a valuable reagent in liquid-phase peptide synthesis (LPPS), a method that involves the stepwise construction of peptides in a homogenous solution. bachem.comgoogle.com This approach is particularly well-suited for the large-scale production of peptides. ug.edu.pl

Specific Reactions and Conditions for Incorporation

The incorporation of this compound into a growing peptide chain in LPPS involves the activation of its C-terminal carboxylic acid group, followed by coupling with the N-terminal amino group of another amino acid or peptide fragment.

Common coupling reagents used in LPPS with Boc-protected amino acids include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) or hydroxysuccinimide (HOSu) to minimize racemization and improve coupling efficiency. iris-biotech.de Other phosphonium and uronium-based reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and 3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) are also employed. iris-biotech.de

A typical reaction sequence for incorporating this compound in LPPS is as follows:

Activation: The carboxylic acid of this compound is activated with a coupling reagent.

Coupling: The activated amino acid is then reacted with the free amine of the N-terminal amino acid of the peptide chain.

Deprotection: After coupling, the Boc group of the newly added arginine residue is removed with an acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl) in an organic solvent, to expose the N-terminal amine for the next coupling step. ug.edu.pl

The use of this compound was demonstrated in the solution-phase synthesis of a hexapeptide, where it was shown to produce good yields. peptide.com The full protection of the arginine side chain is crucial in many applications, for instance, in the preparation of optically active aldehydes from arginine derivatives, where derivatives like Boc-Arg(Tos)-OH led to significant byproducts, this compound provided good yields. peptide.com

Advantages in Fragment Condensation Approaches

Fragment condensation is a strategy in LPPS where smaller, pre-synthesized peptide fragments are coupled together to form a larger peptide. squarespace.com This approach offers several advantages, including easier purification of the final product since the reactants are significantly smaller than the desired product. squarespace.com

This compound is particularly advantageous in fragment condensation for several reasons:

Minimized Side Reactions: The fully protected guanidino group of this compound prevents side reactions that can occur with other arginine derivatives during fragment coupling.

Solubility: The protecting groups can influence the solubility of the peptide fragment, which is a critical factor in LPPS.

Purification: The use of well-defined, protected fragments can simplify the purification of the final, larger peptide. squarespace.com

The modular nature of LPPS, where intermediate fragments can be synthesized, purified, and stored, makes it an efficient strategy for producing various related peptides. bachem.com The stability of the Z protecting groups on the arginine side chain during the synthesis of the fragments and their subsequent coupling is a key benefit.

Challenges and Innovations in Utilizing Protected Arginine Derivatives in Peptide Synthesis

The use of protected arginine derivatives like this compound in peptide synthesis, while effective, presents certain challenges and has been the subject of ongoing innovation.

Economic and Industrial Considerations

The choice between different synthetic strategies, such as a longer sequence with higher yields versus a shorter one with lower yields, requires careful economic evaluation. ug.edu.pl While LPPS, where this compound is often employed, can be more economical for large-scale production due to lower consumption of some reagents compared to SPPS, it can also be more labor-intensive and require more process development. acs.org

Overcoming "Difficult Sequences" in Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the term "difficult sequences" refers to peptide chains that are challenging to synthesize, primarily due to their tendency to aggregate. nih.gov This aggregation is a significant hurdle, as it can lead to incomplete coupling and deprotection reactions, resulting in low yields and truncated or deletion sequences in the final product. The primary cause of this phenomenon is the formation of stable secondary structures, such as β-sheets and α-helices, by the growing peptide chain while it is still attached to the resin support. nih.gov These structures are often stabilized by inter-chain hydrogen bonds, effectively making the reactive sites of the peptide inaccessible for subsequent synthetic steps.

Peptide sequences rich in hydrophobic and β-branched amino acids—including valine, leucine, and isoleucine—are particularly prone to aggregation. nih.gov Glycine, in combination with these residues, is also known to promote the packing of β-sheets. nih.gov The challenge for chemists is to devise strategies that disrupt this self-assembly, ensuring the peptide chain remains well-solvated and accessible throughout the synthesis.

The Strategic Advantage of Boc-SPPS in Managing Aggregation

The choice between the two primary SPPS methodologies, Fmoc/tBu and Boc/Bzl, is critical when approaching a difficult sequence. The Boc/Bzl protection strategy is often considered superior for synthesizing long or aggregation-prone peptides. peptide.com This advantage stems from the fundamental difference in their deprotection steps.

In Boc-SPPS, the temporary Nα-Boc protecting group is removed at each cycle using a moderately strong acid, typically trifluoroacetic acid (TFA). peptide.com This repeated acid treatment ensures that the N-terminal amino group of the growing peptide chain exists as a protonated ammonium salt. The positive charges along the peptide backbone generate electrostatic repulsion between chains, which effectively disrupts the hydrogen bonding responsible for the formation of secondary structures and subsequent aggregation. nih.gov

Conversely, the Fmoc/tBu strategy involves the removal of the Nα-Fmoc group with a base, typically piperidine. chempep.com This leaves the N-terminal amine in a neutral state, which does not prevent inter-chain hydrogen bonding. peptide.com Consequently, aggregation is a more pronounced problem in Fmoc-SPPS, especially as the peptide chain elongates. peptide.com

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy | Impact on Difficult Sequences |

|---|---|---|---|

| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA) peptide.com | Piperidine (base) chempep.com | Boc strategy's acidic conditions lead to protonated chains, reducing aggregation. nih.gov |

| Peptide-Resin State | Protonated (Ammonium Salt) | Neutral | The neutral state in Fmoc-SPPS is more prone to inter-chain hydrogen bonding and aggregation. peptide.com |

| General Efficacy | Often provides superior results for long or difficult sequences. peptide.com | Prone to aggregation issues with longer, hydrophobic peptides. peptide.com | The Boc method is generally preferred for minimizing aggregation-related synthesis failure. scispace.com |

The Role of this compound in Difficult Syntheses

The utility of this compound in overcoming difficult sequences is primarily linked to its application within the advantageous Boc/Bzl synthesis framework. While the derivative itself does not possess intrinsic "aggregate-breaking" properties in the way that backbone-modifying agents like pseudoprolines do, its robust protecting group scheme is essential for the integrity of the arginine residue during the demanding synthesis of a challenging peptide. researchgate.netpeptide.com

The guanidino side chain of arginine must be protected to prevent side reactions and to improve solubility in the organic solvents used during SPPS. nih.gov The this compound derivative features two benzyloxycarbonyl (Z) groups protecting the side chain. This full protection is critical for avoiding undesired interactions during peptide assembly. Research has shown that in certain syntheses, the use of Boc-Arg(Z)2-OH leads to good yields, whereas other derivatives like Boc-Arg(Tos)-OH resulted in a higher proportion of byproducts. peptide.com

The choice of arginine protecting group also influences the potential for side reactions, such as the formation of δ-lactam. nih.gov While sulfonyl-based protecting groups like tosyl (Tos), Pmc, or Pbf are common, they can present their own challenges, including the need for hazardous hydrofluoric acid (HF) for cleavage (in the case of Tos) or the potential for the protecting group to migrate to a tryptophan residue during final deprotection. peptide.com The dual Z-group protection on this compound offers a stable alternative, removable by the safer method of hydrogenolysis, although this method is not compatible with peptides containing cysteine.

Research Findings on Mitigating Peptide Aggregation

The synthesis of difficult sequences has been the subject of extensive research, leading to the development of various techniques to improve solvation and disrupt secondary structure formation. The use of the Boc strategy, and by extension derivatives like this compound, is one of several effective approaches.

| Strategy | Description | Research Finding/Example | Reference |

|---|---|---|---|

| Synthesis Protocol | Utilizing Boc-based SPPS with in situ neutralization. | Maintains the peptide chain in a protonated state, minimizing aggregation and proving superior for difficult sequences compared to Fmoc-based methods. | nih.govpeptide.com |

| Chaotropic Salts | Adding salts like LiCl or KSCN to the coupling mixture. | These salts disrupt non-covalent interactions and can improve the solvation of the aggregated peptide-resin complex. | sigmaaldrich.com |

| Special Solvents | Using highly polar, aprotic solvents or mixtures (e.g., NMP, DMSO). | Changing from DMF to a solvent like 80% NMP/DMSO was shown to increase coupling yields for a hydrophobic peptide from 4% to 12% in one study. | nih.gov |

| Backbone Protection | Introducing temporary, removable groups like 2-hydroxy-4-methoxybenzyl (Hmb) onto the backbone amide nitrogen. | The presence of an Hmb unit every 6-7 residues is often sufficient to disrupt peptide aggregation by preventing inter-chain hydrogen bond formation. | chempep.compeptide.com |

| Pseudoproline Dipeptides | Incorporating dipeptides that introduce a "kink" into the peptide backbone. | These units are highly effective at disrupting β-sheet formation and are a key tool for overcoming difficult sequences in Fmoc-SPPS. | researchgate.net |

Biological and Biomedical Research Applications of Peptides Containing Boc-d-arg Z 2-oh Derived Moieties

Design and Synthesis of D-Amino Acid Containing Peptides (DAACPs)

The incorporation of D-amino acids, such as D-arginine derived from Boc-D-Arg(Z)2-OH, into peptide sequences is a strategic approach to developing therapeutic peptides with improved properties. peptide.com While peptides composed of naturally occurring L-amino acids are promising drug candidates, their utility is often limited by rapid degradation in the body. nih.gov The use of D-amino acids addresses this fundamental challenge.

A primary limitation of peptide-based therapeutics is their susceptibility to degradation by proteases, enzymes that are ubiquitous in the body and which rapidly break down peptides. nih.govresearchgate.net This leads to very short in vivo half-lives, reducing their therapeutic efficacy. nih.gov The introduction of D-amino acids, such as D-arginine, into a peptide chain fundamentally alters its three-dimensional structure. pitt.edu

Since proteases are stereospecific for L-amino acids, they are unable to efficiently recognize or cleave the peptide bonds adjacent to a D-amino acid residue. peptide.comnih.gov This substitution effectively renders the peptide resistant to proteolytic degradation. Research has consistently shown that peptides containing D-amino acids exhibit significantly enhanced stability in human plasma and other biological fluids compared to their all-L-amino acid counterparts. peptide.comaacrjournals.org For instance, studies on neurotensin have demonstrated that branched peptides containing D-amino acids remain intact for over 24 hours in human plasma, whereas the natural linear peptide is degraded within two hours. aacrjournals.org This engineered resistance to enzymatic breakdown is a critical factor in designing peptide drugs with a longer duration of action. mdpi.com

Interactive Table: Comparative Stability of Peptides

| Peptide Type | Typical Half-life in Human Plasma | Key Feature |

| Natural L-amino acid peptide | < 2 hours aacrjournals.org | Susceptible to protease degradation. nih.gov |

| D-amino acid containing peptide (DAACP) | > 24 hours aacrjournals.org | Resistant to protease degradation. peptide.com |

While enhancing stability is crucial, the modified peptide must retain its ability to bind to its biological target, such as a cell surface receptor, and elicit the desired response. The incorporation of a D-amino acid can significantly influence a peptide's conformation, which in turn affects its interaction with receptors. nih.gov

The precise positioning of the D-arginine residue is critical. Strategic placement can maintain or even enhance the peptide's affinity for its target receptor. aacrjournals.org For example, the dermorphin-derived tetrapeptide, [Dmt¹]-DALDA, which includes a D-arginine at the second position, is a highly potent agonist for the μ-opioid receptor, showing significantly higher binding affinity than morphine. nih.gov However, improper placement can lead to a loss of activity. The goal is to find a balance where the peptide's structure is altered enough to resist degradation but not so much that it loses its biological function. nih.gov The development of D-amino acid-containing peptides often involves synthesizing a series of analogues with the D-amino acid at different positions to identify the optimal sequence for both stability and activity. pitt.edu

Enhanced Biostability and Proteolytic Resistance

Prodrug Design and Delivery Systems

The arginine residue, due to its positively charged guanidino group, often increases the hydrophilicity of a peptide. mdpi.com This can hinder its ability to cross lipophilic biological membranes, such as the cell membrane or the blood-brain barrier, limiting its oral bioavailability and access to intracellular targets. mdpi.com this compound is instrumental in prodrug strategies designed to overcome this barrier. mdpi.comnih.gov

The benzyloxycarbonyl (Z) groups can also be designed to be sensitive to specific enzymes that are overexpressed in a particular disease state or tissue, such as a tumor microenvironment. mdpi.comdovepress.com For example, alkoxycarbonyl groups similar to the Z-group can be cleaved by carboxyesterases, which are abundant in the blood. mdpi.com This allows for the targeted release of the active peptide. The peptide prodrug can circulate in the bloodstream in its stable, lipophilic form, cross into the target tissue, and then be activated by local enzymes. nih.gov This enzyme-triggered "unmasking" ensures that the active drug is concentrated at the site of action, which can enhance efficacy and reduce systemic side effects. dovepress.comnih.gov

Interactive Table: Prodrug Activation Mechanisms

| Linker/Masking Group Type | Release Trigger | Advantage |

| Lipophilic Groups (e.g., Z-group) | General enzymatic cleavage (e.g., by esterases) mdpi.com | Enhances membrane permeability. mdpi.com |

| pH-Sensitive Linkers (e.g., Hydrazones) | Low pH environment (e.g., tumors, endosomes) nih.gov | Targeted release in acidic microenvironments. nih.gov |

| Enzyme-Specific Linkers | Specific enzymes (e.g., MMPs) dovepress.com | High target specificity and reduced off-target activation. dovepress.com |

Peptides containing specific amino acid sequences can spontaneously self-assemble into well-defined nanostructures like micelles, nanofibers, or nanotubes in aqueous solutions. nih.govnih.govmdpi.com This process is driven by non-covalent interactions such as hydrogen bonding, electrostatic forces, and hydrophobic interactions. dovepress.com The properties of this compound make it a valuable component in designing such self-assembling peptides for drug delivery.

The amphiphilic nature of a peptide containing a lipophilic, protected D-arginine moiety and other hydrophilic residues can drive the formation of core-shell nanostructures. nih.gov The lipophilic parts form a core that can encapsulate hydrophobic drugs, while the hydrophilic parts form an outer shell that ensures solubility and stability in the bloodstream. mdpi.com The guanidine group of arginine, once deprotected, can contribute a positive charge, which facilitates interaction with negatively charged cell membranes and can enhance cellular uptake. nih.gov These self-assembled nanocarriers can protect the encapsulated drug from degradation, improve its solubility, and facilitate targeted delivery to disease sites, making them a highly promising platform in nanomedicine. nih.govacs.org

Table of Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

| This compound | Nα-tert-Butoxycarbonyl-Nδ,Nω-bis(benzyloxycarbonyl)-D-arginine |

| Z-group | Benzyloxycarbonyl group |

| [Dmt¹]-DALDA | H-Dmt-D-Arg-Phe-Lys-NH₂ |

| Morphine | (4R,4aR,7S,7aR,12bS)-3-methyl-2,3,4,4a,7,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol |

Enzyme-Sensitive Masking Groups for Targeted Release

Research in Specific Therapeutic Areas (e.g., Cancer Therapy, Immunotherapy)

The unique properties of D-arginine, when incorporated into peptide structures, offer significant advantages in the development of new therapeutic agents. Its resistance to enzymatic degradation and its influence on molecular interactions make it a valuable component in designing peptides for cancer therapy and immunotherapy.

D-Arginine Derivatives in Immunotherapy

The incorporation of D-amino acids, such as D-arginine, into peptide-based immunotherapies is a strategic approach to enhance their efficacy. D-amino acid derivatives offer substantial benefits, including increased resistance to degradation by proteases and improved lysosomal escape, which are critical for effective drug delivery systems. researchgate.netnih.gov

Self-assembling D-arginine derivatives have been developed as nanovehicles for the intracellular co-delivery of antigens and adjuvants. researchgate.netnih.gov These nanostructures have great potential in disease immunotherapy. researchgate.net Research has demonstrated that modifying D-arginine derivatives with dibenzocyclooctyne (DBCO) can create a library of self-assembled supramolecular nanovehicles. researchgate.netnih.gov These structures not only enhance the stability of the nanocarrier but also improve the cellular uptake of model antigens like ovalbumin (OVA). researchgate.netnih.gov

In vitro studies have shown that specific combinations of a DBCO-modified D-arginine derivative (DR3) and a cross-linker (C1) promote the release of the cytokine TNF-α from RAW 264.7 cells when an adjuvant is introduced. researchgate.netnih.gov Furthermore, nanovaccines formulated with these D-arginine derivatives have been found to enhance the delivery of antigens and adjuvants into the cytosol of bone marrow-derived dendritic cells (BMDCs). This leads to improved antigen cross-presentation and induces the maturation of these critical immune cells. researchgate.netnih.gov Collectively, these findings underscore the potential of functionalized D-arginine derivatives as an effective platform for developing advanced immunotherapies. researchgate.net

Table 1: Effects of a DBCO-Modified D-Arginine Derivative in Immunotherapy Research

| Feature | Observation | Implication in Immunotherapy | Reference |

|---|---|---|---|

| Cellular Uptake | Reinforced the cellular uptake efficiency of ovalbumin (OVA) as a model antigen. | Enhanced delivery of antigens to immune cells. | researchgate.net, nih.gov |

| Cytokine Release | Promoted the release of TNF-α in RAW 264.7 cells in the presence of an adjuvant. | Stimulation of an immune response. | researchgate.net, nih.gov |

| Antigen Delivery | Enhanced cytosolic delivery of OVA and adjuvant in bone marrow-derived dendritic cells (BMDCs). | Improved antigen processing and presentation. | researchgate.net, nih.gov |

| Dendritic Cell Maturation | Improved antigen-presentation cross-efficiency and induced the maturation of BMDCs. | Activation of adaptive immunity. | researchgate.net, nih.gov |

Amino Acid Prodrugs for Cytotoxic Agents

Amino acid prodrugs represent a promising strategy to enhance the therapeutic index of cytotoxic agents in cancer treatment. By masking the active drug with an amino acid moiety, properties such as solubility and tumor targeting can be improved. The protected arginine derivative, Boc-Arg(Boc)2-OH, a compound related to this compound, has been utilized in the synthesis of amino acid prodrugs of cytotoxic anthraquinones, highlighting the utility of such building blocks in developing targeted cancer therapies. biosynth.com

The use of D-amino acids in prodrug design is particularly advantageous. D-amino acid monoester prodrugs of the chemotherapy drug gemcitabine have been shown to potentially permeate tumor stroma more effectively than their L-amino acid counterparts due to elongated systemic circulation time. mdpi.com This enhanced stability is attributed to the fact that enzymes often exhibit greater stereospecificity than transporters, making the D-form more resistant to enzymatic degradation. mdpi.com

Similarly, studies on floxuridine, another anticancer drug, showed that its amino acid ester prodrugs were significantly more stable against degradation by thymidine phosphorylase compared to the parent drug. acs.org This increased stability can lead to more of the active drug reaching the tumor site. The design of these prodrugs can also incorporate dipeptides to further refine their affinity for specific cellular uptake transporters, such as PEPT1. acs.org

Table 2: Examples of Amino Acid Prodrugs of Cytotoxic Agents

| Cytotoxic Agent | Amino Acid/Peptide Moiety | Key Finding | Reference |

|---|---|---|---|

| Anthraquinones | Arginine derivative (from Boc-Arg(Boc)2-OH) | Demonstrates the potential for developing targeted cancer therapies. | biosynth.com |

| Gemcitabine | D-amino acid monoesters | D-amino acid prodrugs may exhibit enhanced enzymatic stability and prolonged circulation. | mdpi.com |

| Floxuridine | Dipeptide monoesters (e.g., L-leucyl-L-glycyl) | Dipeptide prodrugs showed higher affinity for the PEPT1 transporter and enhanced resistance to metabolic enzymes. | acs.org |

Structure-Activity Relationship (SAR) Studies of D-Arginine Containing Peptides

Understanding the relationship between the structure of a peptide and its biological activity is fundamental to designing more potent and selective therapeutic agents. For peptides containing D-arginine, key structural features such as hydrophobicity and stereochemistry play a pivotal role in their interactions with biological systems, particularly cell membranes.

Influence of Hydrophobicity on Biological Activity

Hydrophobicity is a critical determinant of the biological activity of arginine-rich peptides, especially cell-penetrating peptides (CPPs). nih.gov A direct positive correlation exists between the relative hydrophobicity of these peptides and their ability to be delivered into live cells. nih.govresearchgate.net

The balance between the hydrophilicity provided by the positively charged arginine residues and the hydrophobicity of other parts of the peptide is crucial. mdpi.com Studies have shown that the effect of adding a hydrophobic group can depend on the number of arginine residues, indicating an optimal hydrophilicity-hydrophobicity ratio for maximal cellular uptake. mdpi.com

Table 3: Influence of Hydrophobicity on Arginine-Rich Peptide Activity

| Modification | Peptide Type | Effect on Activity | Mechanism | Reference |

|---|---|---|---|---|

| Increased Hydrophobic Moieties | Arginine-rich CPPs | Positive correlation with intracellular delivery and membrane permeation. | Enhanced cell penetration and endosomal escape. | researchgate.net, nih.gov |

| Low Hydrophobicity | Arginine-rich CPPs | No detectable cell delivery activity. | Insufficient membrane interaction. | nih.gov |

| N-terminal Dabcyl Group | Oligoarginines | Cellular uptake enhancement is dependent on the number of arginine residues. | Optimization of the hydrophobicity/hydrophilicity balance. | mdpi.com |

Stereochemical Impact on Bio-Membrane Interactions

The stereochemistry of amino acids within a peptide sequence has a profound impact on its three-dimensional structure and, consequently, its interaction with biological membranes. The substitution of L-amino acids with their D-enantiomers is a powerful strategy in peptide design. This modification not only confers resistance to proteolytic degradation but also alters the peptide's backbone conformation. mdpi.com This change in conformation can influence the spatial arrangement of hydrophilic and hydrophobic residues, which is critical for antimicrobial potential and other biological activities. mdpi.com

The effect of chirality on cellular uptake can be cell-type dependent and is influenced by factors such as heparin binding and the initiation of internalization. mdpi.com In some cases, the D-enantiomer of a peptide demonstrates a superior ability to anchor within the hydrophobic core of a phospholipid bilayer compared to its L-epimer. This enhanced anchoring can be pivotal for the peptide's interaction with the membrane interface. researchgate.net

Furthermore, in complex cyclic peptides, the stereochemistry of specific residues can be essential for maintaining the correct conformation required for biological activity. For instance, in certain RGD-containing cyclopeptides that antagonize integrins, the D-configuration of specific amino acids is critical to force the peptide into an open, bowl-shaped conformation. This shape properly presents the side chains necessary for interaction with the integrin receptor. mdpi.com Studies on membrane permeability have also revealed that model membranes can exhibit stereochemical selection, showing preferential permeability for one enantiomer over the other, as has been observed with L-arginine. plos.org

Table 4: Stereochemical Effects on Peptide-Membrane Interactions

| Peptide/System | Stereochemical Feature | Impact on Bio-Membrane Interaction | Reference |

|---|---|---|---|

| General Peptides | D-amino acid substitution | Alters backbone conformation and spatial arrangement of residues, affecting interaction with bacterial membranes. | mdpi.com |

| Phenylseptin | D-Phes epimer | Enhanced anchoring in the hydrophobic core of the phospholipid bilayer compared to the L-epimer. | researchgate.net |

| RGD-containing Cyclopeptides | D-cysteine and D-aspartic acid | Essential for adopting an open bowl-shape conformation required for integrin binding. | mdpi.com |

| Archaeal Diether Isoprenoid Membrane | L- vs. D-arginine | Demonstrated enantiomer selection, with a preference for L-arginine permeability. | plos.org |

Table of Mentioned Compounds

| Compound Name | |

|---|---|

| This compound | |

| Boc-Arg(Boc)2-OH | |

| Ovalbumin (OVA) | |

| Gemcitabine | |

| Floxuridine | |

| Dabcyl |

Computational and Theoretical Studies Relevant to Boc-d-arg Z 2-oh and Its Derivatives

Molecular Modeling and Simulation of Protected Amino Acids in Peptides

Molecular modeling and simulations are indispensable for understanding how protected amino acids influence the structure and dynamics of peptides. These computational techniques allow researchers to build and analyze three-dimensional models of peptides, predicting their behavior in various environments.

Conformational Analysis of Protected Arginine Residues

Computational studies, often using methods like molecular dynamics (MD) simulations and density functional theory (DFT), can systematically explore the potential energy surface of protected arginine residues. acs.org A recent study utilized DFT methods to investigate all possible conformers of various forms of arginine in both gas and aqueous phases, highlighting the importance of the guanidino group in protein charge balance and functionality. acs.org Research has shown that the guanidinium group's ability to form multiple hydrogen bonds can condition the conformational features of the peptide backbone. nih.gov For instance, in a proline-arginine hybrid molecule, the guanidinium moiety's interactions were found to influence whether the peptide favored γ-turn or α-helix-like arrangements. nih.gov MD simulations have also revealed the tendency of arginine side chains to pair up, an effect driven by a combination of hydrogen bonding, dispersion forces, and solvent interactions, which can significantly impact peptide and protein assembly. acs.org These theoretical approaches are crucial for understanding how the specific protection strategy, such as the use of Boc and dual Z groups in Boc-D-arg(Z)2-OH, restricts the torsional angles of the side chain and backbone, thereby guiding the peptide into specific secondary structures like β-turns or α-helices. nih.gov

Predicting Peptide Structure and Stability with Non-Standard Amino Acids

The incorporation of non-standard amino acids, such as D-isomers like D-arginine, is a common strategy to enhance peptide stability against enzymatic degradation and to modulate biological activity. mdpi.com However, the presence of these residues presents a challenge for structure prediction.

Computational methods are increasingly being developed to tackle this challenge. While some established prediction servers like PEP-FOLD have historically been limited to the 20 standard L-amino acids, the need to model peptides with D-amino acids is driving the development of new algorithms and force fields. mdpi.comuniv-paris-diderot.fr Molecular dynamics simulations have been used to study peptides containing D-residues to understand their conformational preferences and how they facilitate cyclization, a key feature for therapeutic potential. nih.gov One study performed 20-ns explicit-solvent MD simulations on diastereomeric peptides, correlating the observed conformations with experimental cyclization yields. nih.gov It was found that introducing D-amino acids can significantly alter the secondary structure and interfere with receptor interactions, which can be beneficial for the biostability of peptide drugs. mdpi.com Quantum chemical calculations are sometimes combined with these simulations to refine energy predictions for different conformations, providing a more accurate picture of peptide stability. nih.gov These predictive studies are vital for the rational design of peptidomimetics, where the specific placement of a protected D-amino acid like this compound is intended to induce a desired and stable three-dimensional structure.

Quantum Mechanical Calculations on Chemical Reactions and Interactions

Quantum mechanical (QM) calculations provide a high level of theoretical detail about the electronic structure of molecules, enabling the precise study of chemical reactions and intermolecular forces that are central to peptide chemistry.

Understanding Protecting Group Behavior and Cleavage Mechanisms

Protecting groups are fundamental to peptide synthesis, and understanding their chemical behavior is crucial for optimizing reaction conditions. QM calculations can elucidate the mechanisms of both the protection and deprotection steps. For instance, DFT, a widely used QM method, can be used to model the reaction pathways for the cleavage of protecting groups. emerginginvestigators.org

Studies have used QM to investigate the cleavage of various protecting groups, providing insights into transition state energies and reaction kinetics. nih.govacs.org For example, QM calculations have been employed to rationalize the different hydrolysis rates of base-labile protecting groups by analyzing their local charge densities. emerginginvestigators.org This type of analysis can be applied to the protecting groups in this compound. The acid-labile Boc group and the hydrogenolysis-sensitive Z groups have distinct cleavage mechanisms. QM can model the protonation steps and subsequent electronic rearrangements for Boc removal, or the catalytic pathway for Z-group hydrogenolysis, helping to predict reaction feasibility and potential side reactions. researchgate.net Such theoretical investigations support the development of orthogonal protection strategies, ensuring that one type of group can be removed without affecting the other. emerginginvestigators.org

Intermolecular Interactions in Peptide Synthesis and Biological Systems

The interactions between molecules govern everything from the efficiency of a peptide coupling reaction to the binding of a peptide to its biological target. QM methods are well-suited to analyze these non-covalent interactions, such as hydrogen bonds and van der Waals forces, with high accuracy.

During peptide synthesis, the protected amino acid must interact with coupling reagents and the growing peptide chain. QM can model these interactions to understand the efficiency and stereochemical outcome of the coupling step. In a biological context, the arginine side chain is particularly important for molecular recognition. Its guanidinium group frequently engages in strong hydrogen bonding and electrostatic interactions with biological receptors, such as the phosphate groups on lipid membranes or acidic residues in proteins. meihonglab.comeurekaselect.com QM calculations, combined with MD simulations, have been used to study the binding of arginine-rich peptides to various targets, revealing that electrostatic interactions involving the D-arginine residues are often the primary driving force for binding. eurekaselect.com These computational approaches can dissect the energetic contributions of different types of interactions, providing a molecular-level rationale for the observed binding affinity and specificity.

In Silico Design of Peptides Incorporating D-Arginine

In silico design leverages computational power to create novel peptides with specific, desired properties, avoiding the time and expense of trial-and-error laboratory synthesis. The inclusion of D-arginine is a key strategy in this design process to enhance stability and efficacy.